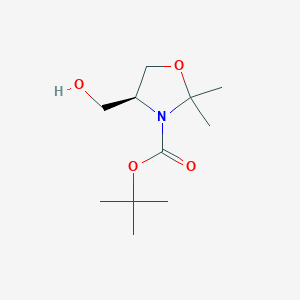

(S)-4-Hydroxymethyl-2,2-dimethyl-oxazolidine-3-carboxylic acid tert-butyl ester

Description

(S)-4-Hydroxymethyl-2,2-dimethyl-oxazolidine-3-carboxylic acid tert-butyl ester (CAS: 108149-65-1) is a chiral oxazolidine derivative widely employed as a key intermediate in asymmetric synthesis. Its structure features a hydroxymethyl group at the C4 position, a tert-butyl ester at C3, and two methyl groups at C2 (). The compound’s stereochemical integrity (S-configuration) makes it valuable in the synthesis of pharmaceuticals, agrochemicals, and natural products. Key properties include a molecular weight of 231.29 g/mol, density of 1.076 g/cm³, and boiling point of 314.07°C (). It serves as a precursor for introducing diverse functional groups via hydroxyl modification (e.g., oxidation, protection) ().

Properties

IUPAC Name |

tert-butyl (4S)-4-(hydroxymethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4/c1-10(2,3)16-9(14)12-8(6-13)7-15-11(12,4)5/h8,13H,6-7H2,1-5H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWFOEHLGMZJBAA-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N(C(CO1)CO)C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(N([C@H](CO1)CO)C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40453495 | |

| Record name | tert-Butyl (4S)-4-(hydroxymethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40453495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108149-65-1 | |

| Record name | tert-Butyl (4S)-4-(hydroxymethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40453495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-4-Hydroxymethyl-2,2-dimethyl-oxazolidine-3-carboxylic acid tert-butyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

It’s known that tert-butyl esters are often used as protecting groups in organic synthesis. They can protect carboxylic acids from unwanted reactions during a multi-step synthesis.

Mode of Action

The compound interacts with its targets through a process known as transesterification. This involves the exchange of the tert-butyl group with another alcohol present in the reaction. The key factors for this reaction are 1,3-chelation and the formation of a tetrahedral intermediate.

Biochemical Pathways

The transesterification process is a crucial part of many biochemical pathways, including lipid metabolism and biodiesel production. The compound’s action could potentially influence these pathways.

Pharmacokinetics

It’s known that tert-butyl esters are generally stable under various conditions. They are resistant to hydrolysis in the gastrointestinal tract, which could potentially impact their bioavailability.

Result of Action

The result of the compound’s action is the successful protection of carboxylic acids during synthesis, preventing unwanted reactions. After the desired reactions have taken place, the tert-butyl group can be removed (deprotected) under specific conditions.

Action Environment

The action of (S)-4-Hydroxymethyl-2,2-dimethyl-oxazolidine-3-carboxylic acid tert-butyl ester can be influenced by various environmental factors. For instance, the transesterification process is facilitated by the presence of a metal t-butoxide in the reaction environment. Additionally, the stability of tert-butyl esters can be affected by the pH and temperature of the environment.

Biological Activity

(S)-4-Hydroxymethyl-2,2-dimethyl-oxazolidine-3-carboxylic acid tert-butyl ester, commonly referred to as (S)-4-HMDO, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and applications based on available literature.

- Molecular Formula : C11H21NO4

- Molecular Weight : 231.29 g/mol

- CAS Number : 108149-63-9

Biological Activity Overview

(S)-4-HMDO exhibits a range of biological activities that have been explored in various studies. The following sections detail its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Antiviral Activity

Recent studies have highlighted the antiviral properties of (S)-4-HMDO, particularly against HIV-1. Research indicates that derivatives of oxazolidine compounds can inhibit viral replication by targeting integrase enzymes crucial for viral DNA integration into host genomes. For instance, compounds similar to (S)-4-HMDO were shown to exhibit significant inhibition of HIV-1 integrase with IC50 values in the low micromolar range .

Antimicrobial Properties

(S)-4-HMDO has also demonstrated antimicrobial activity. In vitro studies suggest that it can inhibit the growth of various bacterial strains, although specific data on the efficacy against particular pathogens remains limited. The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

The biological activity of (S)-4-HMDO is largely attributed to its ability to interact with specific enzymes and receptors within microbial and viral systems. The oxazolidine scaffold is known for its ability to form hydrogen bonds and hydrophobic interactions, which may enhance binding affinity to target proteins involved in cellular processes.

Case Studies and Research Findings

- HIV Integrase Inhibition :

- Antibacterial Efficacy :

Safety and Toxicology

While (S)-4-HMDO shows promise as a therapeutic agent, safety assessments indicate potential irritant effects upon skin contact and eye exposure . It is classified under health hazards requiring precautionary measures during handling.

Summary Table of Biological Activities

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

The compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. It is particularly valuable for creating compounds that target specific biological pathways. For example, it can be utilized in the synthesis of drug candidates that modulate enzyme activity or receptor interactions, which are essential for treating diseases such as cancer and metabolic disorders .

Case Study: Antiviral Agents

Research has demonstrated that derivatives of this compound exhibit antiviral properties. In a study focused on developing new antiviral agents, researchers synthesized various derivatives using (S)-4-hydroxymethyl oxazolidine as a starting material. The resulting compounds showed promising activity against viral pathogens, highlighting the compound's potential in antiviral drug development .

Biochemical Research

Enzyme Inhibition Studies

In biochemical research, (S)-4-hydroxymethyl-2,2-dimethyl-oxazolidine-3-carboxylic acid tert-butyl ester is employed to study enzyme inhibition and protein interactions. Its structural features allow researchers to investigate how modifications to the oxazolidine ring can affect binding affinities and inhibition mechanisms .

Example: Protein Interaction Analysis

One notable application involved using the compound to assess its effects on specific enzyme targets related to metabolic pathways. Researchers found that certain modifications led to enhanced binding and inhibition of target enzymes, providing insights into designing more effective inhibitors for therapeutic use .

Material Science

Polymer Applications

The compound can be incorporated into polymer matrices to enhance properties such as flexibility and durability. This application is particularly relevant in developing advanced materials for various industrial uses .

Case Study: Biodegradable Polymers

In a recent study, (S)-4-hydroxymethyl oxazolidine derivatives were integrated into biodegradable polymer systems. The resulting materials exhibited improved mechanical properties and degradation rates compared to traditional polymers, showcasing the compound's utility in sustainable material science .

Food Industry

Food Additive Potential

In the food industry, this compound is explored for its potential as a food additive that enhances flavor profiles and stability in food products. Its ability to interact with other food components makes it suitable for applications in flavor enhancement and preservation .

Agricultural Chemistry

Development of Agrochemicals

(S)-4-Hydroxymethyl-2,2-dimethyl-oxazolidine-3-carboxylic acid tert-butyl ester is also being investigated for its role in developing agrochemicals aimed at improving crop yield and pest resistance. This application aligns with sustainable agriculture practices by potentially reducing the need for harmful pesticides .

Summary Table of Applications

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Pharmaceutical | Drug synthesis | Key intermediate for antiviral agents |

| Biochemical Research | Enzyme inhibition studies | Enhanced binding affinities observed |

| Material Science | Polymer enhancement | Improved mechanical properties in biodegradable polymers |

| Food Industry | Flavor enhancement and stability | Potential food additive |

| Agricultural Chemistry | Development of agrochemicals | Improved crop yield and pest resistance |

Comparison with Similar Compounds

Derivatives with Modified Hydroxymethyl Groups

The hydroxymethyl group’s reactivity allows for selective protection or functionalization. Key derivatives include:

Key Observations :

- MOM and Acetate Derivatives : Offer labile protection for temporary hydroxyl masking, suitable for stepwise synthesis. The MOM group is cleaved under mild acidic conditions, while the acetate requires basic hydrolysis ().

- TBDPS Derivative : Provides steric hindrance and stability, ideal for multi-step reactions. Its solid state simplifies handling compared to liquid derivatives ().

Functional Group Transformations

- Oxidation to Aldehyde : Reaction with pyridine sulfur trioxide/DMSO converts the hydroxymethyl group to a formyl moiety, enabling subsequent nucleophilic additions ().

- Comparison with Vinyl-Substituted Analog : (S)-2,2-Dimethyl-4-vinyl-oxazolidine-3-carboxylic acid tert-butyl ester (CAS: 133625-87-3) lacks hydroxyl functionality but introduces alkene reactivity (e.g., cross-metathesis). Molecular weight: 227.30 g/mol ().

Structural Analogs in Heterocyclic Systems

- Thiazolidine-Containing Ester : (S)-4-Oxo-2-(thiazolidine-3-carbonyl)pyrrolidone-1-carboxylic acid tert-butyl ester () shares the tert-butyl ester group but incorporates a thiazolidine ring, altering hydrogen-bonding and solubility.

- Methoxybenzoyl-Substituted Derivative : 4-(4-Methoxybenzoyl)-2,2-dimethyl-oxazolidine-3-carboxylic acid tert-butyl ester () introduces an aromatic ketone, expanding π-π stacking interactions for crystallization.

Stability and Reactivity

Q & A

Q. How can researchers synthesize (S)-4-Hydroxymethyl-2,2-dimethyl-oxazolidine-3-carboxylic acid tert-butyl ester with high enantiomeric purity?

- Methodological Answer : The synthesis typically involves stereoselective formation of the oxazolidine ring and tert-butyl ester protection. A validated approach includes:

Chiral Auxiliary Use : Start with (S)-configured precursors, such as serine derivatives, to ensure stereochemical fidelity.

Ring Closure : React the hydroxymethyl intermediate with a carbonyl source (e.g., phosgene or triphosgene) under anhydrous conditions to form the oxazolidine ring .

Protection : Introduce the tert-butyl ester group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP or triethylamine) .

Critical Considerations : Monitor reaction progress via TLC or HPLC to avoid racemization. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures enantiomeric excess ≥97% .

Q. What spectroscopic techniques are essential for characterizing this compound, and what key data should be prioritized?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Focus on oxazolidine ring protons (δ 3.5–4.5 ppm) and tert-butyl group (δ 1.2–1.4 ppm). Splitting patterns confirm stereochemistry .

- ¹³C NMR : Identify carbonyl carbons (δ 155–165 ppm) and quaternary carbons in the tert-butyl group (δ 28–30 ppm).

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ at m/z 232.15 (calculated for C₁₁H₂₁NO₄) .

- IR Spectroscopy : Confirm ester C=O stretch (~1740 cm⁻¹) and hydroxyl O-H stretch (~3400 cm⁻¹) .

Q. How should researchers assess the compound’s stability under varying storage and experimental conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Temperature : Store aliquots at –20°C (long-term), 4°C (short-term), and room temperature. Monitor degradation via HPLC every 7 days .

- Humidity : Expose samples to 75% relative humidity; measure hydrolysis of the ester group using ¹H NMR .

- Light Sensitivity : Perform UV-Vis spectroscopy (200–400 nm) to detect photodegradation products.

Key Finding : The tert-butyl ester is stable under anhydrous, low-temperature conditions but hydrolyzes in acidic/basic environments .

Advanced Research Questions

Q. How can enantiomeric impurities be resolved during synthesis, and what analytical methods validate chiral purity?

- Methodological Answer :

- Chiral Chromatography : Use a Chiralpak® AD-H column with hexane/isopropanol (90:10) to separate (S)- and (R)-enantiomers. Retention time differences ≥2 minutes indicate high purity .

- Enzymatic Resolution : Employ lipases (e.g., Candida antarctica) to selectively hydrolyze the undesired enantiomer .

- Circular Dichroism (CD) : Compare CD spectra with a reference standard; distinct Cotton effects at 220–250 nm confirm configuration .

Q. What role does this compound play in asymmetric catalysis or peptide synthesis, and how can its reactivity be optimized?

- Methodological Answer :

- Asymmetric Induction : The oxazolidine ring acts as a chiral auxiliary in aldol reactions. Optimize by varying metal catalysts (e.g., Ti(OiPr)₄) and solvents (THF or CH₂Cl₂) to achieve diastereomeric ratios >20:1 .

- Peptide Coupling : Use the tert-butyl ester as a protecting group for carboxylic acids. Deprotect with TFA/CH₂Cl₂ (1:4) to avoid side reactions .

Data Contradiction Note : Some studies report reduced catalytic efficiency in polar solvents due to Boc group lability, necessitating solvent screening .

Q. How can computational models predict the compound’s reactivity in novel synthetic pathways?

- Methodological Answer :

- DFT Calculations : Model transition states (e.g., Gaussian 16, B3LYP/6-31G*) to predict stereochemical outcomes in ring-opening reactions .

- Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction rates (e.g., acetone vs. DMF) .

- Meta-Analysis : Cross-reference computational predictions with experimental datasets (e.g., Cambridge Structural Database) to validate bond angles and torsional strain .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.